molecular formula C17H21N3O2 B7563230 N,3-dimethyl-N-(1-phenylpiperidin-3-yl)-1,2-oxazole-5-carboxamide

N,3-dimethyl-N-(1-phenylpiperidin-3-yl)-1,2-oxazole-5-carboxamide

Cat. No. B7563230
M. Wt: 299.37 g/mol
InChI Key: QTGPHZQFADOLAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,3-dimethyl-N-(1-phenylpiperidin-3-yl)-1,2-oxazole-5-carboxamide is a chemical compound that has been studied for its potential use in scientific research. This compound is known for its unique structure and has been found to have various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N,3-dimethyl-N-(1-phenylpiperidin-3-yl)-1,2-oxazole-5-carboxamide is not fully understood. However, it is believed to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor. This receptor is involved in various physiological processes, including learning and memory, attention, and sensory processing.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to enhance cognitive function, improve memory, and increase attention span. Additionally, this compound has been found to have neuroprotective effects and may have potential therapeutic applications for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N,3-dimethyl-N-(1-phenylpiperidin-3-yl)-1,2-oxazole-5-carboxamide in lab experiments is its unique structure and mechanism of action. This compound has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology, neuroscience, and biochemistry. However, one of the limitations of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are many future directions for the study of N,3-dimethyl-N-(1-phenylpiperidin-3-yl)-1,2-oxazole-5-carboxamide. One possible direction is to further investigate the mechanism of action of this compound and its potential therapeutic applications for neurodegenerative diseases. Additionally, researchers may explore the use of this compound in the development of new drugs for cognitive enhancement and memory improvement. Finally, future studies may also investigate the potential toxicity and safety of this compound in humans.

Synthesis Methods

The synthesis of N,3-dimethyl-N-(1-phenylpiperidin-3-yl)-1,2-oxazole-5-carboxamide involves the reaction of 1-phenylpiperidin-3-amine with 3-methyl-2-nitrobenzoic acid in the presence of a base. The resulting product is then reduced to yield the final compound. This synthesis method has been optimized to yield high purity and high yields of the compound.

Scientific Research Applications

N,3-dimethyl-N-(1-phenylpiperidin-3-yl)-1,2-oxazole-5-carboxamide has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology, neuroscience, and biochemistry.

properties

IUPAC Name

N,3-dimethyl-N-(1-phenylpiperidin-3-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-13-11-16(22-18-13)17(21)19(2)15-9-6-10-20(12-15)14-7-4-3-5-8-14/h3-5,7-8,11,15H,6,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTGPHZQFADOLAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N(C)C2CCCN(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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